N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a methanesulfonyl group, and a trifluoromethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Methoxy Group: The methoxy group is typically introduced through methylation reactions, using reagents like methyl iodide or dimethyl sulfate.
Coupling with Trifluoromethoxybenzamide: The final step involves coupling the piperidine intermediate with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methanesulfonyl group may enhance the compound’s binding affinity and specificity for certain enzymes, while the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethyl)benzamide
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(methoxy)benzamide
Uniqueness
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O5S/c1-25-15(7-9-21(10-8-15)27(2,23)24)11-20-14(22)12-3-5-13(6-4-12)26-16(17,18)19/h3-6H,7-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEOJRMEEGLQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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